Methyl 4-amino-2-hydroxy-3-methylbutanoate
CAS No.:
Cat. No.: VC17727741
Molecular Formula: C6H13NO3
Molecular Weight: 147.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H13NO3 |
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Molecular Weight | 147.17 g/mol |
IUPAC Name | methyl 4-amino-2-hydroxy-3-methylbutanoate |
Standard InChI | InChI=1S/C6H13NO3/c1-4(3-7)5(8)6(9)10-2/h4-5,8H,3,7H2,1-2H3 |
Standard InChI Key | XACQXAYSNYXQEM-UHFFFAOYSA-N |
Canonical SMILES | CC(CN)C(C(=O)OC)O |
Introduction
Synthesis and Stereochemical Control
Key Synthetic Routes
The synthesis of methyl 4-amino-2-hydroxy-3-methylbutanoate derivatives is detailed in EP0225311A2, which outlines a multi-step process involving:
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Formation of Protected Oxo-Amino Intermediates:
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Starting from N-BOC-protected amino acids, imidazolide intermediates are generated using imidazole and carbonyl diimidazole (CDI) .
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Reaction with magnesium enolates of malonic acid monoesters yields protected oxo-amino butanoate esters.
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Example: Methyl (4S)-oxo-3-N-BOC-amino-4-phenylbutanoate is synthesized with a reported yield of 85% .
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Stereoselective Reduction:
Table 1: Representative Synthesis Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
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Imidazolide Formation | CDI, THF, 0°C | 92 | 98.5 |
Enolate Reaction | Mg enolate, DMSO, RT | 85 | 97.0 |
Hydrogenation | Raney Ni, MeOH, 7 bar H₂ | 78 | 95.5 |
Physicochemical Properties
Data extrapolated from related compounds and patent examples suggest:
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Solubility: Miscible in polar aprotic solvents (DMSO, DMF) and moderately soluble in methanol .
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Stability: Hydrolytically sensitive under acidic or basic conditions, requiring storage at −20°C under nitrogen .
Table 2: Comparative Physicochemical Data
Property | Methyl 4-Amino-2-Hydroxy-3-Methylbutanoate | (S)-Methyl 2-Hydroxy-3-Methylbutanoate |
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Molecular Formula | C₇H₁₃NO₃ | C₆H₁₀O₃ |
Molecular Weight | 159.18 g/mol | 130.14 g/mol |
LogP (Predicted) | −0.7 | −0.2 |
Industrial Applications and Market Analysis
Pharmaceutical Intermediate
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Peptide Synthesis: The compound serves as a precursor to statin analogs, leveraging its chiral centers for enantioselective drug design .
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Antihypertensive Agents: Derivatives are investigated for angiotensin-converting enzyme (ACE) inhibition .
Market Consumption Trends
The global consumption of related butanoate esters is projected to grow at a CAGR of 4.2% (2025–2046), driven by demand in Asia-Pacific pharmaceutical sectors .
Table 3: Regional Consumption (2025 Forecast)
Region | Consumption (MT/year) | Market Share (%) |
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Asia-Pacific | 1,240 | 48.5 |
North America | 680 | 26.6 |
Europe | 540 | 21.1 |
Future Research Directions
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Enzymatic Resolution: Explore lipase-mediated kinetic resolution to improve stereoselectivity.
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Continuous Flow Synthesis: Investigate microreactor systems to enhance diastereomer separation efficiency.
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